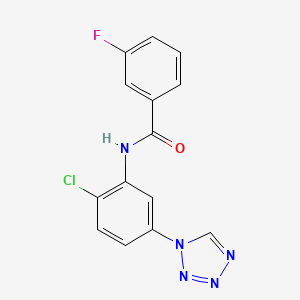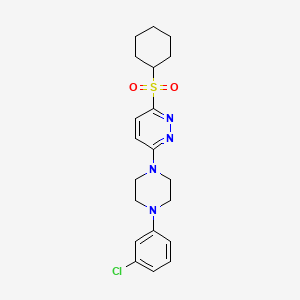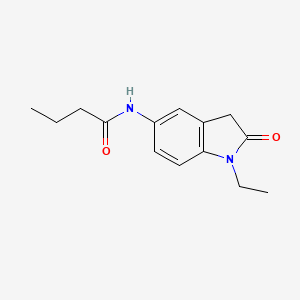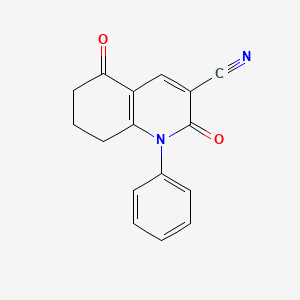
N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a fluorobenzamide moiety, and a chlorophenyl group, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of nitriles with organic azides to form tetrazoles . The chlorophenyl and fluorobenzamide groups are then introduced through subsequent reactions, often involving halogenation and amide formation.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of organo boron and organo aluminium azides has been reported for the preparation of tetrazole derivatives . These methods are optimized for higher yields and cost-effectiveness, considering factors such as reagent availability, reaction conditions, and waste management.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide moiety.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring and benzamide moiety can bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide: shares similarities with other tetrazole-containing compounds, such as angiotensin receptor blockers and certain antimicrobial agents.
Indole and indazole derivatives: These compounds also feature nitrogen-containing heterocycles and are used in various therapeutic applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C14H9ClFN5O |
|---|---|
Peso molecular |
317.70 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(tetrazol-1-yl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C14H9ClFN5O/c15-12-5-4-11(21-8-17-19-20-21)7-13(12)18-14(22)9-2-1-3-10(16)6-9/h1-8H,(H,18,22) |
Clave InChI |
WIULSGCEZOOAJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,5-Dimethylphenyl)-4-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11268501.png)
![7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11268510.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}methanone](/img/structure/B11268512.png)
![3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268514.png)
![4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268518.png)
![Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetate](/img/structure/B11268520.png)
![N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11268531.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11268532.png)
![2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11268546.png)
![4-[(4-Ethenylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11268548.png)


![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B11268556.png)
